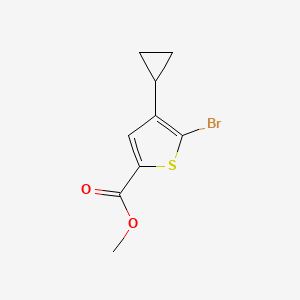

Methyl 5-bromo-4-cyclopropylthiophene-2-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

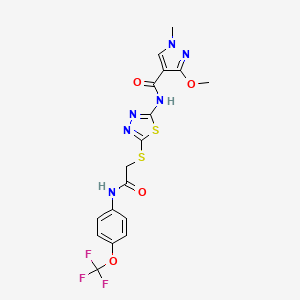

説明

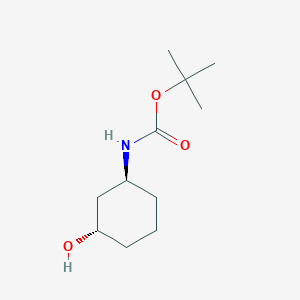

“Methyl 5-bromo-4-cyclopropylthiophene-2-carboxylate” is a chemical compound with the formula C9H9BrO2S . It is available for bulk manufacturing, sourcing, and procurement .

Synthesis Analysis

The synthesis of similar compounds involves the use of pinacol boronic esters, which are valuable building blocks in organic synthesis . Protodeboronation of these esters has been reported, utilizing a radical approach . Another method involves three successive direct lithiations and a bromination reaction starting from thiophene .科学的研究の応用

Control of Radical Cyclizations in Synthesis

Methyl 5-bromo-4-cyclopropylthiophene-2-carboxylate plays a significant role in the field of organic synthesis, particularly in the control of regiochemistry of radical cyclizations. Radical cyclizations are pivotal for constructing carbo- and heterocyclic compounds, including natural products and therapeutically important materials. Studies emphasize the influence of reaction temperature and the nature of the preferred conformation of radical precursors on the course of radical cyclizations. For instance, at low temperatures, 4-exo-trig cyclization is predominant, while at higher temperatures, 5-endo cyclization products are obtained. The stabilization effect of a sulfur atom on an adjacent radical center is found to be highly effective for controlling regiochemistry, providing a pathway for the synthesis of significant compounds (Ishibashi & Tamura, 2004).

Interaction with Epigenetic Mechanisms

DNA methylation, a crucial epigenetic modification, involves the addition of a methyl group to the 5 position of cytosine. This process is pivotal in gene expression regulation, chromatin structure modulation, and suppression of transposable elements. The role of DNA methylation inhibitors, including those analogous to the nucleoside deoxycytidine, in inhibiting hypermethylation and restoring suppressor gene expression has been explored. These inhibitors demonstrate antitumor effects in both in vitro and in vivo models. Their application in clinical settings, especially in treating leukemia, highlights their significance in medical research and potential in addressing solid tumors (Goffin & Eisenhauer, 2002).

Environmental and Biological Implications

The impact of various environmental and biological factors on epigenetic modifications, specifically DNA methylation and hydroxymethylation, is a significant research area. Environmental factors, such as exposure to pollutants, drugs, and other chemicals, can induce aberrant DNA methylation changes, leading to genetic dysfunction and various pathologies. The study of environmentally induced alterations in DNA hydroxymethylation patterns reveals the sensitivity of the genome to external factors, emphasizing the role of such modifications in mediating organism responses to environmental changes (Efimova et al., 2020).

Safety and Hazards

特性

IUPAC Name |

methyl 5-bromo-4-cyclopropylthiophene-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO2S/c1-12-9(11)7-4-6(5-2-3-5)8(10)13-7/h4-5H,2-3H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKYPBZXZOIJGFZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(S1)Br)C2CC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-Chloro-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]triisopropylsilane](/img/structure/B2406822.png)

![Ethyl 4-[(6-hydroxy-2-oxo-7-phenylchromen-4-yl)methyl]piperazine-1-carboxylate](/img/structure/B2406824.png)

![Ethyl 4-[(1,3,4-trimethyl-2,6-dioxopyrimidin-5-yl)sulfonylamino]benzoate](/img/structure/B2406828.png)

![Methyl 4-((4-oxo-9-(2-(thiophen-2-yl)ethyl)-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate](/img/structure/B2406834.png)

![4-(2-{[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]thio}-1H-imidazol-1-yl)-N-butylbenzamide](/img/structure/B2406835.png)

![5-ethyl-6-methyl-3-(3-methylphenyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2406841.png)

![N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-(4-sulfamoylphenethyl)oxalamide](/img/structure/B2406844.png)